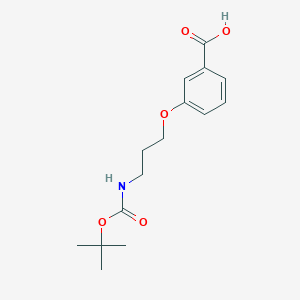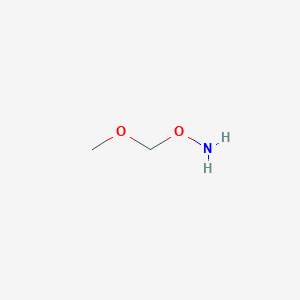
O-(methoxymethyl)hydroxylamine
Overview
Description
O-(methoxymethyl)hydroxylamine is an organic compound with the molecular formula C₂H₇NO₂. It is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methoxymethyl group. This compound is a colorless liquid that is soluble in polar organic solvents and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(methoxymethyl)hydroxylamine can be synthesized via O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime :
(CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves the methanolysis of hydroxylamine sulfonates :
H2NOSO3−+CH3OH→H2NOCH3+HSO4−
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale O-alkylation processes using hydroxylamine derivatives and methanol or other alkylating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: O-(methoxymethyl)hydroxylamine undergoes various chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Deprotonation: It undergoes deprotonation by methyl lithium to form N-lithio derivatives.
Common Reagents and Conditions:
Methyl Lithium: Used for deprotonation reactions.
Organolithium Compounds: Used to form amines after hydrolysis.
Major Products Formed:
Scientific Research Applications
O-(methoxymethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a synthon for NH₂⁺ in various organic synthesis reactions.
Biology and Medicine: Investigated for its potential medicinal uses, particularly in inhibiting base excision repair (BER) and potentiating the anti-tumor activity of alkylating agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
O-(methoxymethyl)hydroxylamine exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites, thereby inhibiting base excision repair (BER). This inhibition can lead to an increase in DNA strand breaks and apoptosis, which may enhance the anti-tumor activity of alkylating agents . The compound disrupts the BER pathway, increasing the amount of cytotoxic adducts, resulting in cell death .
Comparison with Similar Compounds
Methoxyamine (O-methylhydroxylamine): A colorless volatile liquid that is soluble in polar organic solvents and water.
N-methylhydroxylamine: An isomer of methoxyamine.
Aminomethanol: Another isomer of methoxyamine.
Uniqueness: O-(methoxymethyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers. Its ability to inhibit BER and potentiate the effects of alkylating agents makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
O-(methoxymethyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c1-4-2-5-3/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQULAEBFLAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


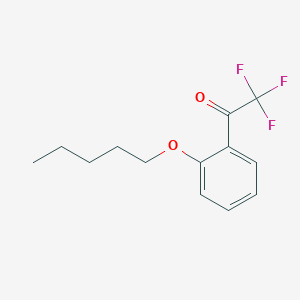

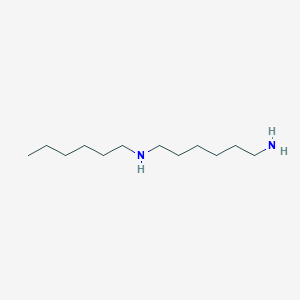







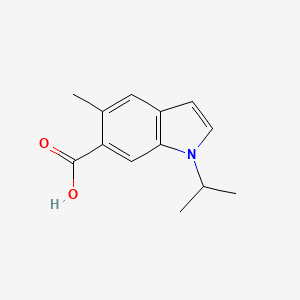
![6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine](/img/structure/B7969319.png)
![6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B7969331.png)
